molecular formula C17H19N3O5S B2727465 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1164563-58-9

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2727465
CAS No.: 1164563-58-9
M. Wt: 377.42
InChI Key: NEVQVLWCZDWLGD-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Reagents such as strong oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is used in the development of new pharmaceuticals, as a reagent in organic synthesis, and as a building block for more complex molecules. Its unique structure makes it valuable in the study of biological systems and the design of new materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or modulator of cellular processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide

  • (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-4-19-15-10(24-2)5-6-11(25-3)16(15)26-17(19)18-12(21)9-20-13(22)7-8-14(20)23/h5-6H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQVLWCZDWLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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